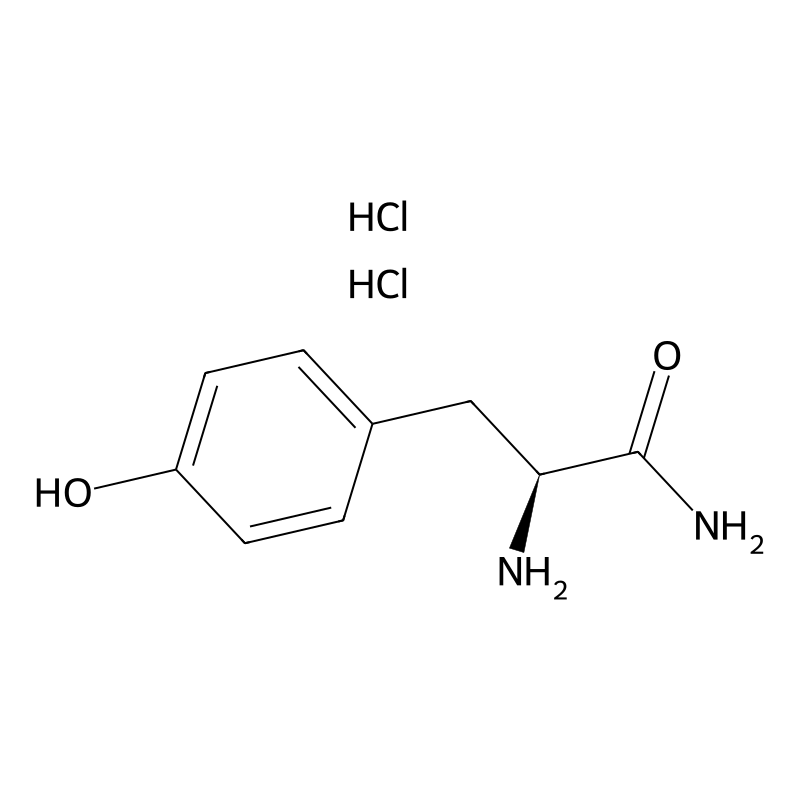

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride is a chiral compound with significant relevance in various scientific fields, particularly in medicinal chemistry and biochemistry. It features an amino group, a hydroxyphenyl group, and a propanamide moiety, which contribute to its diverse chemical reactivity and biological activities. The compound is often encountered in its dihydrochloride form, which enhances its solubility in water, making it suitable for various applications in research and industry. Its molecular formula is with a molecular weight of approximately 253.12 g/mol .

- Oxidation: The hydroxyphenyl group can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.

- Reduction: The amide group is susceptible to reduction, yielding amines when treated with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various substituted amides.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride exhibits potential biological activities, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Binding: It has been studied for its interactions with various receptors, suggesting possible therapeutic applications.

- Anti-inflammatory and Analgesic Properties: Preliminary studies indicate that it may possess anti-inflammatory and analgesic effects, making it a candidate for further pharmaceutical development .

The synthesis of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride typically involves several key steps:

- Starting Materials: The synthesis often begins with α-bromo-1-(4-hydroxyphenyl)-1-pentone.

- Reaction with Thiourea: This intermediate is reacted with thiourea in ethanol under controlled conditions.

- Recrystallization: The desired product is isolated through recrystallization to achieve high purity .

For industrial production, methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

(S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride finds applications across various fields:

- Medicinal Chemistry: It serves as a precursor for developing pharmaceutical agents with potential therapeutic effects.

- Biochemistry: Used in studies related to enzyme inhibition and protein interactions.

- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules .

Interaction studies of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride focus on its binding affinity to enzymes and receptors. The compound's ability to modulate biological pathways through enzyme inhibition or receptor binding is critical for understanding its potential therapeutic roles. Factors such as pH, temperature, and the presence of other chemical species can influence these interactions, affecting the compound's stability and efficacy.

Several compounds share structural similarities with (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride. Here are notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride | Enantiomer of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide | Different biological activity due to chirality |

| 4-Hydroxyphenylalanine | Contains a hydroxy group but lacks the amino group | Simpler structure; less versatile |

| N-(4-Hydroxyphenyl)propanamide | Similar backbone but lacks the amino group | Different functional properties |

The uniqueness of (S)-2-Amino-3-(4-hydroxyphenyl)propanamide dihydrochloride lies in its chiral nature and the combination of both amino and hydroxy groups. This allows for specific interactions with biological targets, enhancing its value in medicinal chemistry and drug development .